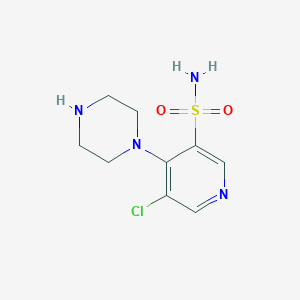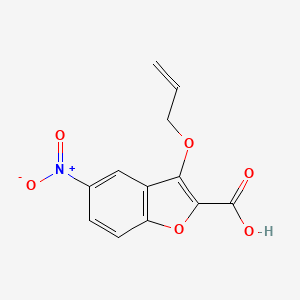
4-(4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)piperidine is a chemical compound that belongs to the class of piperidine derivatives
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
4-(4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学研究应用
4-(4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It is used in the manufacturing of various chemical products and materials.
作用机制
The mechanism of action of 4-(4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)piperidine involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Some compounds similar to 4-(4-(2-Fluorobenzyl)-4H-1,2,4-triazol-3-yl)piperidine include:
4-(2-Fluorobenzyl)piperidine: A related compound with similar structural features.
Fluorinated Pyridines: Compounds that contain fluorine atoms and pyridine rings, often used in similar applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of the triazole ring and the fluorobenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C14H17FN4 |
|---|---|
分子量 |
260.31 g/mol |
IUPAC 名称 |
4-[4-[(2-fluorophenyl)methyl]-1,2,4-triazol-3-yl]piperidine |
InChI |
InChI=1S/C14H17FN4/c15-13-4-2-1-3-12(13)9-19-10-17-18-14(19)11-5-7-16-8-6-11/h1-4,10-11,16H,5-9H2 |
InChI 键 |
WBHGINCDZYQIMJ-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1C2=NN=CN2CC3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


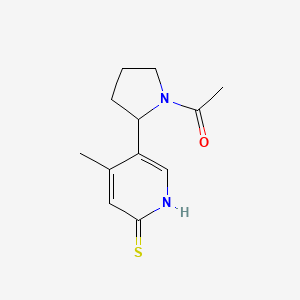
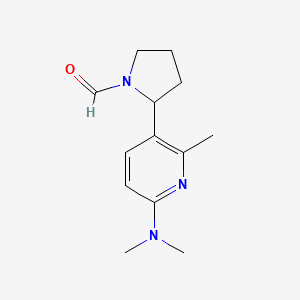
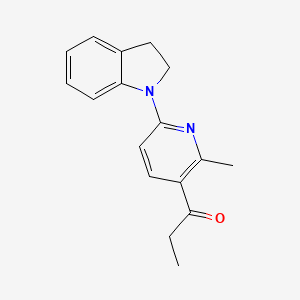


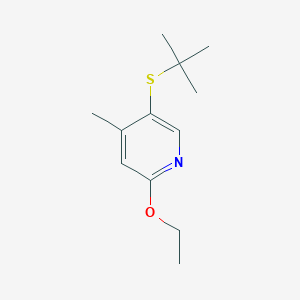




![2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-methoxy-7-methylbenzo[d]thiazole](/img/structure/B11802853.png)

